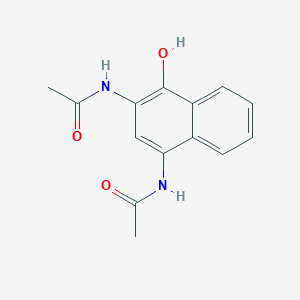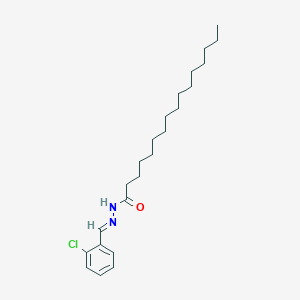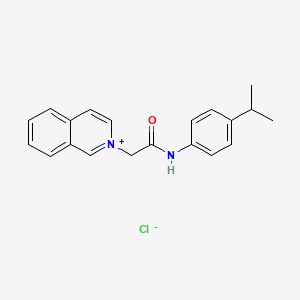
1-((2-(2-((4-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-metilbenzoato de 1-((2-(2-((4-metoxi fenil)amino)-2-oxoacetil)hidrazono)metil)naftalén-2-ilo es un compuesto orgánico complejo que presenta un núcleo de naftaleno sustituido con varios grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-metilbenzoato de 1-((2-(2-((4-metoxi fenil)amino)-2-oxoacetil)hidrazono)metil)naftalén-2-ilo normalmente implica múltiples pasos:
Formación del intermedio hidrazona: Este paso implica la reacción de 4-metoxi fenilhidrazina con un compuesto oxoacetil apropiado en condiciones ácidas o básicas.
Reacción de condensación: El intermedio hidrazona se hace reaccionar entonces con un derivado de naftaldheído para formar el núcleo hidrazonometil-naftaleno.
Esterificación: El paso final implica la esterificación del núcleo hidrazonometil-naftaleno con ácido 4-metilbenzoico en presencia de un catalizador adecuado como ácido sulfúrico o un reactivo de acoplamiento como la diciclohexilcarbodiimida (DCC).
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas mencionadas anteriormente para mejorar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y condiciones de reacción escalables.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-metilbenzoato de 1-((2-(2-((4-metoxi fenil)amino)-2-oxoacetil)hidrazono)metil)naftalén-2-ilo puede sufrir varios tipos de reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: La reducción se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila dependiendo de los grupos funcionales presentes.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Agentes halogenantes como el cloruro de tionilo para la sustitución electrófila.
Productos principales
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados halogenados.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto puede utilizarse como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas reacciones de funcionalización, convirtiéndolo en un intermedio versátil.
Biología
En la investigación biológica, este compuesto puede investigarse por su potencial como molécula bioactiva. Sus características estructurales sugieren que podría interactuar con dianas biológicas, convirtiéndolo en un candidato para el descubrimiento de fármacos.
Medicina
En química medicinal, este compuesto podría explorarse por sus posibles propiedades terapéuticas. Su capacidad de sufrir diversas reacciones químicas lo convierte en un andamiaje prometedor para el desarrollo de nuevos fármacos.
Industria
En el sector industrial, este compuesto podría utilizarse en la producción de materiales avanzados. Sus propiedades únicas pueden hacerlo adecuado para aplicaciones en electrónica, revestimientos y polímeros.
Mecanismo De Acción
El mecanismo de acción del 4-metilbenzoato de 1-((2-(2-((4-metoxi fenil)amino)-2-oxoacetil)hidrazono)metil)naftalén-2-ilo implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Las vías exactas implicadas dependen de la aplicación y la diana específica.
Comparación Con Compuestos Similares
Compuestos similares
- Benzoato de 1-((2-(2-((4-metoxi fenil)amino)-2-oxoacetil)hidrazono)metil)naftalén-2-ilo
- 4-clorobenzoato de 1-((2-(2-((4-metoxi fenil)amino)-2-oxoacetil)hidrazono)metil)naftalén-2-ilo
Unicidad
La unicidad del 4-metilbenzoato de 1-((2-(2-((4-metoxi fenil)amino)-2-oxoacetil)hidrazono)metil)naftalén-2-ilo radica en su patrón de sustitución específico. La presencia del grupo éster 4-metilbenzoato lo diferencia de otros compuestos similares, lo que podría dar lugar a propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
769157-27-9 |
|---|---|
Fórmula molecular |
C28H23N3O5 |
Peso molecular |
481.5 g/mol |
Nombre IUPAC |
[1-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate |
InChI |
InChI=1S/C28H23N3O5/c1-18-7-9-20(10-8-18)28(34)36-25-16-11-19-5-3-4-6-23(19)24(25)17-29-31-27(33)26(32)30-21-12-14-22(35-2)15-13-21/h3-17H,1-2H3,(H,30,32)(H,31,33)/b29-17+ |
Clave InChI |
ONUVXVSHYZTYLD-STBIYBPSSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC=C(C=C4)OC |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12011885.png)




![(5Z)-3-(2-chlorobenzyl)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011924.png)

![5-(2,4-Dichlorophenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12011937.png)
![Benzyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12011943.png)
![isopropyl {[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B12011954.png)

![4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12011960.png)

![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12011967.png)
